molecular formula C16H14N4OS B10801608 6-(2-Aminophenyl)-3-(benzylsulfanyl)-1,2,4-triazin-5-ol

6-(2-Aminophenyl)-3-(benzylsulfanyl)-1,2,4-triazin-5-ol

Cat. No.: B10801608
M. Wt: 310.4 g/mol
InChI Key: IISRTHZLTGBVMU-UHFFFAOYSA-N
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Description

6-(2-Aminophenyl)-3-(benzylsulfanyl)-1,2,4-triazin-5-ol is a heterocyclic compound featuring a 1,2,4-triazine core substituted at positions 3 and 6. The 2-aminophenyl group at position 6 and the benzylsulfanyl (-S-benzyl) moiety at position 3 define its structural uniqueness. This compound is synthesized via S-benzylation of the precursor 6-(2-aminophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one using benzyl bromide in the presence of K₂CO₃ . Its structural confirmation relies on NMR and X-ray crystallography .

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

6-(2-aminophenyl)-3-benzylsulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H14N4OS/c17-13-9-5-4-8-12(13)14-15(21)18-16(20-19-14)22-10-11-6-2-1-3-7-11/h1-9H,10,17H2,(H,18,20,21)

InChI Key

IISRTHZLTGBVMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3N

Origin of Product

United States

Biological Activity

The compound 6-(2-Aminophenyl)-3-(benzylsulfanyl)-1,2,4-triazin-5-ol is a member of the triazine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

Chemical Formula : C16H14N4OS
Molecular Weight : 310.37 g/mol
CAS Number : Not specified in the sources.

The structure of the compound features a triazine ring substituted with an amino group and a benzylthio group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with a similar triazine structure exhibit significant anticancer properties. For instance, research on triazine derivatives has shown promising results against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves inducing apoptosis and cell cycle arrest in cancer cells.

Case Study: Antitumor Activity

A relevant study evaluated several triazine derivatives for their antitumor activity using MTS cytotoxicity assays on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that some derivatives exhibited IC50 values as low as 6.26 µM, suggesting potent antiproliferative effects .

Antimicrobial Activity

Triazine derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial targets effectively.

Testing Methodology

Antimicrobial activity is typically assessed using broth microdilution methods against both Gram-positive and Gram-negative bacteria. For example, a related study reported that certain triazine compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)References
AntitumorA549 (Lung Cancer)6.26
HCC827 (Lung Cancer)6.48
AntimicrobialStaphylococcus aureus-
Escherichia coli-

The biological mechanisms behind the activity of 1,2,4-triazines typically involve:

  • DNA Interaction : Many triazine derivatives bind to DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Compounds can trigger programmed cell death in cancer cells through various pathways.
  • Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle at specific checkpoints, preventing tumor growth.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 3 and 6, altering physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (Position 3 / Position 6) Molecular Formula Molecular Weight (g/mol) Key References
6-(2-Aminophenyl)-3-(benzylsulfanyl)-1,2,4-triazin-5-ol Benzylsulfanyl / 2-aminophenyl C₁₆H₁₄N₄OS 310.37*
6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol Methylsulfanyl / 4-methoxyphenylmethyl C₁₂H₁₃N₃O₂S 263.32
3-Allylthio-6-(2-aminophenyl)-1,2,4-triazin-5-ol Allylthio / 2-aminophenyl C₁₂H₁₂N₄OS 260.31
6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol Trifluoromethylphenyl / Methyl C₁₁H₈F₃N₃O 255.20
3-(Benzylsulfanyl)-5-(2-([(4-chlorobenzyl)oxy]amino)vinyl)-6-methyl-1,2,4-triazine Benzylsulfanyl / Vinyl-chlorobenzyl C₂₀H₁₉ClN₄OS 398.91

*Calculated based on formula.

Key Observations :

  • Benzylsulfanyl vs. Smaller Substituents : The benzylsulfanyl group in the target compound increases molecular weight and hydrophobicity compared to methylsulfanyl (263.32 g/mol) or allylthio (260.31 g/mol) analogs. This may enhance membrane permeability but reduce solubility .
  • Aminophenyl vs. This could influence receptor binding .

Structural and Functional Insights

  • X-ray Crystallography : The target compound’s benzylsulfanyl group adopts a planar conformation, facilitating π-π stacking interactions in crystal lattices .
  • NMR Data: The 2-aminophenyl group shows characteristic aromatic protons at δ 6.8–7.2 ppm, while the benzylsulfanyl protons resonate at δ 4.2–4.5 ppm .

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